![molecular formula C22H20N4O3S B2979191 1-(benzo[d]thiazol-2-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-isopropyl-1H-pyrazole-3-carboxamide CAS No. 1013806-19-3](/img/structure/B2979191.png)
1-(benzo[d]thiazol-2-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-isopropyl-1H-pyrazole-3-carboxamide
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Description
Synthesis Analysis
The synthesis of this compound involves several steps. Researchers have designed and synthesized novel analogues by combining imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide derivatives with piperazine and various 1,2,3 triazoles . These synthetic efforts aim to explore potential antimycobacterial properties.
Molecular Structure Analysis
The overall geometry of the molecule is largely planar but slightly kinked. It consists of a benzo[d]thiazol-2-yl moiety and a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group connected to a pyrazole-3-carboxamide core. The dihedral angle between the benzene rings on either side of the molecule is approximately 8.31° .
Scientific Research Applications
Optoelectronics
Compounds with benzothiazolyl groups have been studied for their photophysical properties, which are valuable in the development of optoelectronic devices such as organic light-emitting diodes (OLEDs) and other analytical tools due to their excited state intramolecular proton transfer (ESIPT) characteristics .
Organic Light-Emitting Diodes (OLEDs)
Similar compounds have been used as dopant emitters in OLEDs, showing strong emission, low turn-on voltages, and enhanced electroluminescence performance compared to ligands without such functional groups .
Cancer Research
Derivatives based on hybrid scaffolds that include benzothiazolyl and other heterocyclic components have been synthesized and screened for cytotoxicity against various cancer cell lines, indicating potential use in cancer treatment research .
Fluorescent Probes
The benzothiazolyl group’s ability to act as a fluorescent probe due to its ESIPT characteristic can be utilized in creating sensors and imaging agents for biological applications .
Pesticidal Agents
Compounds with benzo[d]thiazolyl groups have shown insecticidal potentials against pests like the oriental armyworm and diamondback moth, suggesting their use in developing new pesticidal agents .
properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-propan-2-ylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3S/c1-13(2)17-12-16(25-26(17)22-24-15-5-3-4-6-20(15)30-22)21(27)23-14-7-8-18-19(11-14)29-10-9-28-18/h3-8,11-13H,9-10H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOHXEYRPUAFRBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1C2=NC3=CC=CC=C3S2)C(=O)NC4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(benzo[d]thiazol-2-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-isopropyl-1H-pyrazole-3-carboxamide |
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